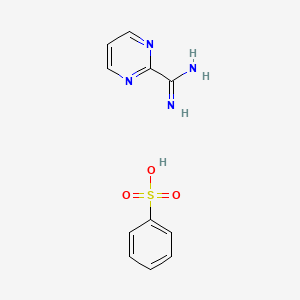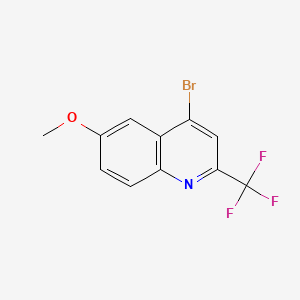
4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline” is a chemical compound with the empirical formula C11H7BrF3N . It has a molecular weight of 306.08 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H7BrF3NO/c1-17-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 311.3±37.0 °C . The compound has a predicted density of 1.606±0.06 g/cm3 .Scientific Research Applications
Relay Propagation of Crowding
A study highlighted the impact of the trifluoromethyl group in "4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline" on steric pressure, affecting deprotonation and metalation reactions. The presence of a methoxy group at the peri-position was found to impede deprotonation, indicating the methoxy group's role in transmitting steric pressure, which could have implications for synthesizing specific quinoline derivatives (Schlosser et al., 2006).
Photophysical and Biomolecular Binding Properties
Another research focus involved synthesizing new series of quinolines, including those structurally related to "this compound," examining their photophysical properties and biomolecular binding capabilities. These studies are crucial for developing materials with potential applications in biological imaging and molecular sensors (Bonacorso et al., 2018).
Liquid Crystal Properties
Research on novel quinoline derivatives, including structural analogs of "this compound," explored their potential as liquid crystals. The study's findings on liquid crystal properties could pave the way for new materials in display technologies and other applications requiring controlled anisotropic properties (Rodrigues et al., 2019).
Synthesis and Optical Properties
Investigations into Y-shaped tri-fluoromethyl substituted quinoxalines, which share structural similarities with "this compound," focused on their synthesis, optical properties, and morphological studies. These compounds exhibit unique solvatochromism and aggregation-induced emission (AIE) properties, highlighting their potential for applications in optoelectronic devices and sensors (Rajalakshmi & Palanisami, 2020).
Safety and Hazards
The safety information for “4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline” is available in its Material Safety Data Sheet (MSDS) . It’s important to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are recommended when handling this compound .
Future Directions
Properties
IUPAC Name |
4-bromo-6-methoxy-2-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO/c1-17-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMJQGFGIGPEPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674871 |
Source


|
| Record name | 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18706-38-2 |
Source


|
| Record name | 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
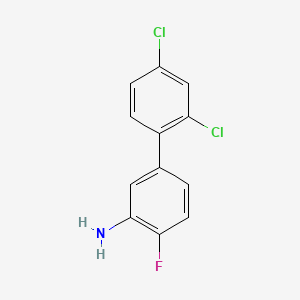

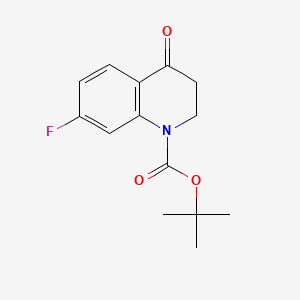
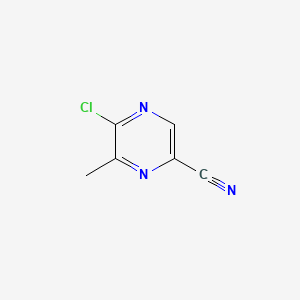
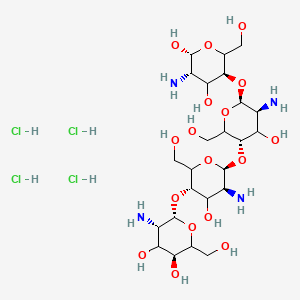

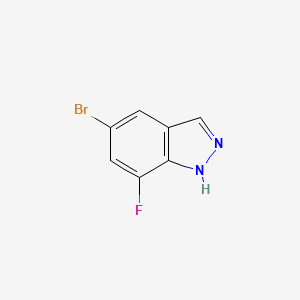

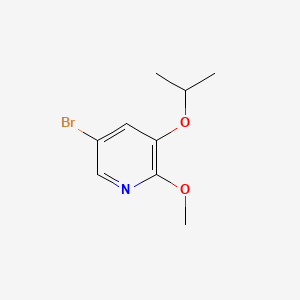
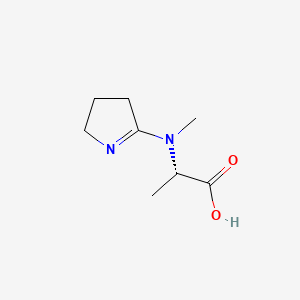
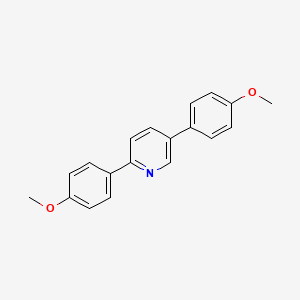

![1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone](/img/structure/B597918.png)
